

# A Technical Guide to Tris(tert-butoxy)silanol: Structure, Properties, and Applications

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Tris(tert-butoxy)silanol*

Cat. No.: *B099459*

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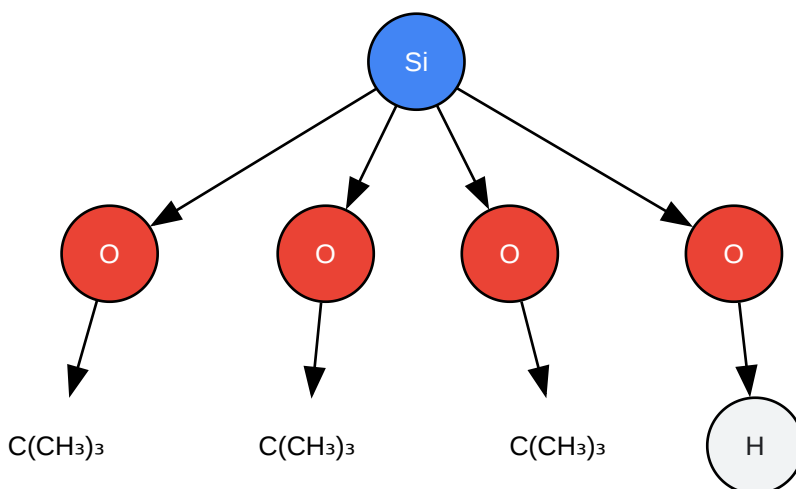
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Tris(tert-butoxy)silanol**, a key organosilicon compound. It details its molecular structure, physicochemical properties, and significant applications in materials science and chemical synthesis, with a focus on its role as a precursor in deposition techniques.

## Molecular Structure and Properties

**Tris(tert-butoxy)silanol**, with the chemical formula  $C_{12}H_{28}O_4Si$ , is a silanol compound characterized by a central silicon atom bonded to three tert-butoxy groups and one hydroxyl group.<sup>[1][2]</sup> The bulky tert-butoxy groups provide significant steric hindrance, which influences its reactivity and stability.<sup>[1]</sup>

Below is a diagram illustrating the molecular structure of **Tris(tert-butoxy)silanol**.



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Molecular structure of **Tris(tert-butoxy)silanol**.

## Physicochemical and Spectroscopic Data

The key quantitative properties of **Tris(tert-butoxy)silanol** are summarized in the table below for easy reference.

Property	Value
Molecular Formula	C <sub>12</sub> H <sub>28</sub> O <sub>4</sub> Si[1][2]
Molecular Weight	264.43 g/mol [1][3]
CAS Number	18166-43-3[1][2]
Appearance	White crystals or powder[4]
Melting Point	63-65 °C[2]
Boiling Point	205-210 °C[5]
Density	0.947 g/cm <sup>3</sup> [2]
Vapor Pressure	0.00145 mmHg at 25°C[2]
Solubility	Not miscible or difficult to mix in water[5]
IR Spectroscopy (O-H stretch)	~3719 cm <sup>-1</sup> (sharp band)[1]
<sup>1</sup> H and <sup>29</sup> Si NMR	Confirms molecular structure and purity[1]

## Experimental Protocols

### Synthesis of Tris(tert-butoxy)silanol

A common method for the synthesis of **Tris(tert-butoxy)silanol** involves the controlled alcoholysis of silicon tetrachloride (SiCl<sub>4</sub>) with tert-butanol. The following protocol is a generalized procedure based on established synthetic parameters.[1]

#### Materials:

- Silicon tetrachloride (SiCl<sub>4</sub>)
- tert-Butanol
- A nonpolar solvent (e.g., hexanes)
- Anhydrous conditions

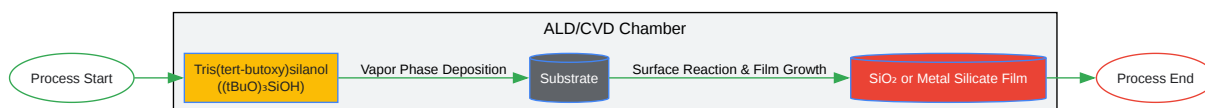
#### Procedure:

- In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve tert-butanol in a nonpolar solvent like hexanes.
- Cool the solution to a subambient temperature, typically between  $-40^{\circ}\text{C}$  and  $0^{\circ}\text{C}$ , to control the exothermic reaction and minimize the formation of polysiloxane by-products.[1]
- Slowly add silicon tetrachloride to the tert-butanol solution while maintaining the low temperature. A molar ratio of 3:1 of tert-butanol to  $\text{SiCl}_4$  is crucial for the complete substitution of three chlorine atoms.[1]
- After the addition is complete, allow the reaction to proceed to completion. The reaction progress can be monitored by techniques such as Gas Chromatography-Mass Spectrometry (GC/MS) to check for residual  $\text{SiCl}_4$ . [1]
- The resulting Tris(tert-butoxy)chlorosilane is then hydrolyzed to yield **Tris(tert-butoxy)silanol**.
- The final product can be purified by distillation or recrystallization.

## Applications in Deposition Processes

**Tris(tert-butoxy)silanol** is a critical precursor in Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD) for creating high-purity, conformal thin films of silicon dioxide ( $\text{SiO}_2$ ). [1] [6] It is also used in conjunction with metal alkyl amides for the vapor deposition of metal silicates. [6]

The diagram below illustrates the logical workflow of **Tris(tert-butoxy)silanol** in a typical ALD/CVD process.



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Workflow of **Tris(tert-butoxy)silanol** in ALD/CVD.

Its utility in these applications stems from its volatility and the ability of the silanol group to react with surfaces and other precursors, leading to the controlled growth of thin films essential for microelectronics and protective coatings.[1] The steric bulk of the tert-butoxy groups also contributes to its stability and controlled reactivity.[1]

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## References

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- To cite this document: BenchChem. [A Technical Guide to Tris(tert-butoxy)silanol: Structure, Properties, and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b099459#molecular-structure-and-weight-of-tris-tert-butoxy-silanol]

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